4-Methyl-5-nitrobenzimidazole chemical properties and structure
4-Methyl-5-nitrobenzimidazole chemical properties and structure
An In-depth Technical Guide to 4-Methyl-5-nitrobenzimidazole: Structure, Properties, and Applications
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets.[1] This heterocyclic aromatic compound, consisting of a fusion of benzene and imidazole, is present in the structure of numerous FDA-approved drugs, demonstrating its therapeutic versatility.[1] Its physicochemical properties, including the capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, allow benzimidazole derivatives to bind effectively to macromolecules, leading to a broad spectrum of pharmacological activities such as antimicrobial, anticancer, antiviral, and antihypertensive effects.[1][2][3]
This guide focuses on a specific derivative, 4-Methyl-5-nitrobenzimidazole. The introduction of a methyl (-CH₃) group and a nitro (-NO₂) group onto the benzene ring imparts unique electronic and steric characteristics that modulate its chemical reactivity and biological profile. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on its chemical structure, properties, synthesis, and potential applications, thereby facilitating its use in pioneering research and development.
PART 1: Molecular Structure and Physicochemical Properties
A thorough understanding of the molecular architecture and physical characteristics of 4-Methyl-5-nitrobenzimidazole is fundamental to its application in scientific research.
Chemical Structure
The structure consists of a benzimidazole core with a methyl group at position 4 and a nitro group at position 5 of the benzene ring. The nitro group acts as a strong electron-withdrawing group, while the methyl group is weakly electron-donating. This substitution pattern significantly influences the molecule's electron density distribution, reactivity, and potential for intermolecular interactions.
Caption: 2D structure of 4-Methyl-5-nitro-1H-benzimidazole.
Physicochemical Data
The key properties of 4-Methyl-5-nitrobenzimidazole are summarized below. These parameters are crucial for designing experimental conditions, including solvent selection for reactions and biological assays, and for predicting the compound's pharmacokinetic behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃O₂ | PubChem[4] |
| Molecular Weight | 177.16 g/mol | PubChem[5][6] |
| Monoisotopic Mass | 177.053826475 Da | PubChem[4][5] |
| Appearance | Likely a colored solid | Inferred from related compounds[7] |
| Melting Point | Data not readily available; related compounds melt >200 °C | [8][9][10] |
| Solubility | Expected to have low solubility in water | Inferred from related compounds[8][11] |
| XLogP3 (Predicted) | 1.7 | PubChem[4][6] |
| CAS Number | Not readily available in searched literature |
PART 2: Synthesis and Characterization
The synthesis of 4-Methyl-5-nitrobenzimidazole is typically achieved through the cyclocondensation of a substituted o-phenylenediamine precursor. This section outlines the synthetic strategy and the analytical techniques used for structural verification.
Synthetic Pathway
The most common and efficient method for synthesizing the benzimidazole core is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with an aldehyde followed by oxidative cyclization. For 4-Methyl-5-nitrobenzimidazole, the key precursor is 4-Methyl-5-nitrobenzene-1,2-diamine .[7] This diamine is condensed with formic acid or a similar one-carbon source. The presence of the methyl group can influence the nucleophilicity of the adjacent amino groups, potentially affecting reaction rates and yields.[7]
Caption: General workflow for the synthesis of 4-Methyl-5-nitrobenzimidazole.
Detailed Synthetic Protocol
This protocol is a representative procedure adapted from general methods for benzimidazole synthesis.[2][12]
Objective: To synthesize 4-Methyl-5-nitrobenzimidazole.
Materials:
-
4-Methyl-5-nitrobenzene-1,2-diamine (1 mmol)
-
Formic acid (98%, 1.5 mmol)
-
Hydrochloric acid (4 M)
-
Sodium hydroxide solution (10%)
-
Ethanol
-
Activated charcoal
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-Methyl-5-nitrobenzene-1,2-diamine (1 mmol) in 4 M hydrochloric acid (15 mL).
-
Reagent Addition: Add formic acid (1.5 mmol) to the suspension.
-
Condensation: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate:Hexane 1:1).
-
Work-up: After completion, cool the mixture to room temperature. A precipitate may form.
-
Neutralization: Carefully neutralize the acidic solution with 10% sodium hydroxide solution until the pH is approximately 7. This will precipitate the crude product.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture. If the product is colored, the hot solution can be treated with a small amount of activated charcoal and filtered hot to remove impurities before crystallization.
-
Drying: Dry the purified crystals under vacuum to yield the final product.
Spectral Characterization
Structural confirmation is achieved using standard spectroscopic methods.
-
¹H NMR Spectroscopy: The aromatic region will show characteristic signals for the protons on the benzimidazole ring system. The methyl group will appear as a singlet in the upfield region (around 2.4 ppm). The chemical shifts of the aromatic protons are influenced by the electronic effects of the nitro and methyl groups.
-
¹³C NMR Spectroscopy: The spectrum will show eight distinct carbon signals corresponding to the molecular structure. The methyl carbon will be observed upfield (around 20 ppm), while the aromatic and imidazole carbons will appear in the 110-150 ppm range.
-
IR Spectroscopy: Key vibrational bands are expected for N-H stretching (around 3400-3300 cm⁻¹), C=N stretching (around 1620 cm⁻¹), and asymmetric/symmetric stretching of the nitro group (around 1550 and 1350 cm⁻¹).[13]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z corresponding to the molecular weight of the compound (approx. 178.06).[4]
PART 3: Biological Activity and Applications in Drug Discovery
Nitrobenzimidazole derivatives are a class of compounds with a rich pharmacological profile.[14] Their biological activities are often attributed to the redox properties of the nitro group, which can be reduced within cells to form reactive nitroso or hydroxylamine species that induce cellular damage, a mechanism particularly relevant for antimicrobial and anticancer effects.[15]
Spectrum of Activity
While specific studies on 4-Methyl-5-nitrobenzimidazole are limited, the broader class of nitrobenzimidazoles has demonstrated significant potential in several therapeutic areas:
-
Anticancer Activity: Nitro-substituted benzimidazoles have shown potent antitumor activity against various cancer cell lines, including lung cancer.[16] The mechanism often involves interaction with DNA or the inhibition of key enzymes involved in cell proliferation.
-
Antimicrobial & Antifungal Activity: The benzimidazole scaffold is central to many antimicrobial agents. The addition of a nitro group often enhances this activity.[8][9] These compounds are effective against a range of bacteria and fungi.
-
Anthelmintic Activity: Benzimidazoles, such as albendazole, are widely used anthelmintic drugs. Nitro-containing derivatives have also been synthesized and evaluated, showing potent activity against parasitic worms.[3]
-
Vasorelaxant Activity: Certain 5-nitrobenzimidazole derivatives have been designed and synthesized as potential antihypertensive agents, demonstrating vasorelaxant effects in ex-vivo studies.[2]
Structure-Activity Relationship (SAR) Insights
The biological activity of 4-Methyl-5-nitrobenzimidazole is dictated by its substituents:
-
The Nitro Group: Essential for many of the cited biological activities. Its position on the ring is critical. The 5-nitro position is common in many biologically active benzimidazoles.
-
The Methyl Group: This group can influence activity through steric and electronic effects. It can enhance binding to a target by occupying a hydrophobic pocket or modulate the electronic nature of the aromatic system, thereby affecting the reduction potential of the nitro group.
4-Methyl-5-nitrobenzimidazole serves as a valuable intermediate or building block.[9] Its core structure can be further functionalized, for example, at the N-1 position of the imidazole ring, to generate libraries of novel compounds for high-throughput screening in drug discovery programs.
PART 4: Safety, Handling, and Storage
As a research chemical, proper safety precautions are imperative. The following information is based on data for structurally related nitroaromatic and benzimidazole compounds.[17][18][19]
Hazard Identification
-
Toxicity: Nitroaromatic compounds should be handled with care as they can be toxic. Some may be classified as potentially carcinogenic or mutagenic.
-
Irritation: The compound may cause skin, eye, and respiratory irritation.[11][19]
-
Combustibility: The material is likely combustible.[8]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[18]
-
Personal Protective Equipment:
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and bases.[8][18]
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[17][20]
Conclusion
4-Methyl-5-nitrobenzimidazole is a heterocyclic compound with significant potential, primarily as a scaffold and intermediate in the field of medicinal chemistry. Its unique structural features—the privileged benzimidazole core functionalized with electronically active methyl and nitro groups—make it a compelling candidate for the synthesis of novel therapeutic agents. The established biological activities of the broader nitrobenzimidazole class, including anticancer, antimicrobial, and anthelmintic effects, provide a strong rationale for its further investigation. This guide has provided a detailed overview of its chemical properties, a robust synthetic protocol, and critical safety information to empower researchers in leveraging this molecule for future discoveries in drug development and beyond.
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